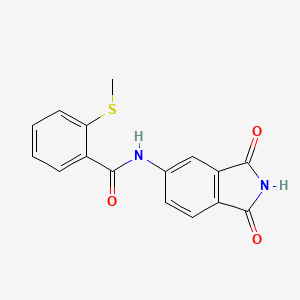

N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide

Description

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-22-13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBBELYUIVILJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Role of Calcium Triflate in Acylation

Calcium(II) ions polarize the acyl chloride’s carbonyl group, lowering the activation energy for nucleophilic attack. This contrasts with traditional Brønsted acid catalysis, which risks protonating the amine.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The dioxoisoindole moiety can be reduced to form a dihydroisoindole derivative.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroisoindole derivatives.

Substitution: Various substituted benzamide derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives documented in the literature:

Key Observations :

- Substituent Diversity : The methylthio group in the target compound distinguishes it from analogues like the benzyl-substituted derivative () or trifluoromethyl-containing flutolanil (). Sulfur-based groups (methylthio, trifluoromethylthio) are common in agrochemicals due to enhanced lipophilicity and metabolic stability .

- Linker Modifications : Arvinas’ derivative () incorporates a piperazine linker between the isoindolinyl and benzamide groups, enabling proteolysis-targeting chimera (PROTAC) applications. This contrasts with the direct linkage in the target compound, which may limit its utility in protein degradation but simplify synthesis .

Research Findings and Data

Physicochemical Properties

- Stability : The 1,3-dioxoisoindolinyl core is generally stable under acidic conditions, as seen in ’s TFA-mediated reactions, but may hydrolyze under prolonged basic conditions .

Activité Biologique

N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoindoline core with a dioxo substituent and a methylthio group. This structural configuration is believed to contribute to its biological activity, particularly in modulating protein interactions and influencing cellular pathways.

Biological Activity Overview

-

Antitumor Activity :

- The compound has shown promising results in various cancer cell lines. For instance, it has been tested against human lung cancer cell lines A549, HCC827, and NCI-H358. In vitro assays demonstrated that it can inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations .

- A study reported that derivatives of similar structures exhibited high antitumor activity, suggesting that modifications to the benzamide moiety can enhance efficacy against cancer cells .

-

Mechanism of Action :

- The primary target for this compound appears to be the cereblon (CRBN) protein, which plays a critical role in various cellular processes including protein homeostasis and signaling pathways. By modulating CRBN activity, the compound may influence downstream effects such as apoptosis in cancer cells.

- Additionally, it interacts with GSPT1 proteins, which are involved in translational regulation and may affect gene expression profiles within treated cells.

- Cytotoxicity :

Case Study 1: Antitumor Efficacy

A comparative study evaluated the cytotoxic effects of N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide alongside standard chemotherapeutics like doxorubicin and vandetanib. The results indicated that while the compound is effective against cancer cell lines, it also affects normal cells, highlighting the need for structural modifications to improve selectivity.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide | A549 | 5.12 ± 0.21 | Moderate cytotoxicity |

| Doxorubicin | A549 | 0.85 ± 0.05 | High potency |

| Vandetanib | HCC827 | 3.00 ± 0.15 | Effective but less selective |

Case Study 2: Mechanistic Insights

In vitro studies utilizing biochemical assays have shown that N-(1,3-dioxoisoindolin-5-yl)-2-(methylthio)benzamide affects cellular signaling pathways through its interaction with CRBN and GSPT1 proteins. These interactions lead to altered gene expression patterns associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.